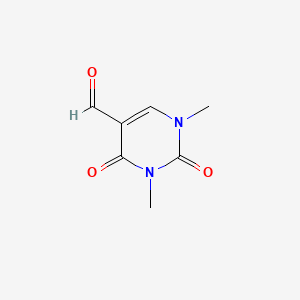

1,3-Dimethyluracil-5-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2,4-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-3-5(4-10)6(11)9(2)7(8)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJFRZOATIXYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197582 | |

| Record name | 1,3-Dimethyl-5-formyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4869-46-9 | |

| Record name | 1,3-Dimethyl-5-formyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-5-formyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyluracil-5-carboxaldehyde (CAS: 4869-46-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluracil-5-carboxaldehyde, with a CAS number of 4869-46-9, is a synthetic organic compound belonging to the pyrimidine family. As a derivative of uracil, a key component of ribonucleic acid (RNA), this molecule and its analogues are of significant interest to researchers in medicinal chemistry and drug development. The presence of the aldehyde functional group at the 5-position of the uracil ring provides a reactive site for further chemical modifications, making it a versatile building block for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the technical details concerning this compound, including its synthesis, chemical properties, and known biological activities of its related derivatives, with a focus on experimental protocols and underlying signaling pathways.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 4869-46-9 | N/A |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| IUPAC Name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | N/A |

| Synonyms | 1,3-Dimethyl-5-formyluracil, 1,3-Dimethyluracil-5-carbaldehyde | [1] |

| Boiling Point | 274.1 °C at 760 mmHg | [1] |

| Density | 1.408 g/cm³ | [1] |

| Flash Point | 122.6 °C | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Vilsmeier-Haack Reaction: An Overview

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3] The Vilsmeier reagent, a chloroiminium ion, then acts as an electrophile in an electrophilic substitution reaction with an electron-rich substrate, in this case, 1,3-dimethyluracil. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde product.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethyluracil

The following is a representative experimental protocol for the synthesis of this compound based on general Vilsmeier-Haack reaction procedures.[2][4]

Materials:

-

1,3-Dimethyluracil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,3-dimethyluracil (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Reaction Workflow

References

- 1. Calcium-regulating hormones modulate carbonic anhydrase II in the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide on 1,3-Dimethyluracil-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and a proposed biological evaluation workflow for the novel compound 1,3-Dimethyluracil-5-carboxaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound, a derivative of the pyrimidine nucleobase uracil, possesses a unique set of physicochemical characteristics relevant to its potential applications in drug development. The available quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |

| Boiling Point | 274.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.408 g/cm³ | --INVALID-LINK-- |

| Flash Point | 122.6 °C | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis and Characterization

The introduction of a formyl group at the C-5 position of the uracil ring is a key synthetic step. A plausible and widely used method for this transformation is the Vilsmeier-Haack reaction.

This protocol is a representative procedure based on established Vilsmeier-Haack reactions on electron-rich aromatic and heteroaromatic compounds.

Materials:

-

1,3-Dimethyluracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (NaOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled carefully. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form.

-

Formylation Reaction: Dissolve 1,3-dimethyluracil in anhydrous dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up and Extraction: Cool the reaction mixture back to 0 °C and slowly quench it by adding a cold aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with deionized water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is not currently available, uracil and its derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties. Many of these activities stem from the ability of uracil analogs to interfere with nucleic acid metabolism by inhibiting key enzymes. For instance, some uracil derivatives are known to target thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidine nucleotides.

The following diagram outlines a logical workflow for the initial biological screening of a novel uracil derivative like this compound, focusing on its potential as an anticancer agent. This is a representative pathway and would require experimental validation.

This workflow begins with preliminary in vitro screening to assess the compound's general cytotoxicity against various cancer cell lines and its potential to inhibit key enzymes involved in cancer cell proliferation. Promising results would then warrant more detailed mechanism-of-action studies, such as cell cycle analysis and apoptosis assays, to elucidate how the compound exerts its effects. The ultimate goal of this workflow is to identify potential lead compounds for further preclinical and clinical development. Uracil derivatives have shown potential as inhibitors of enzymes like VEGFR-2 and as anticancer agents by targeting thymidylate synthase.[1][2]

Conclusion

This compound is a compound of interest with potential applications in medicinal chemistry. This guide provides the currently available physicochemical data and outlines a standard synthetic and a hypothetical biological evaluation protocol. Further experimental investigation is required to fully characterize this molecule and explore its therapeutic potential. The information and workflows presented herein are intended to provide a solid foundation for future research endeavors in this area.

References

An In-depth Technical Guide to 1,3-Dimethyluracil-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Dimethyluracil-5-carboxaldehyde. This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development.

Core Data Presentation

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 1,3-dimethyl-2,4-dioxopyrimidine-5-carbaldehyde |

| CAS Number | 4869-46-9 |

| Boiling Point | 274.1 °C at 760 mmHg |

| Density | 1.408 g/cm³ |

| Flash Point | 122.6 °C |

| SMILES | CN1C=C(C(=O)N(C1=O)C)C=O |

Data sourced from multiple chemical suppliers and databases.[1]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The primary method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,3-dimethyluracil. This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Materials:

-

1,3-Dimethyluracil

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with constant stirring. Maintain the temperature below 5°C during the addition. The reaction is exothermic.

-

Addition of Starting Material: Once the Vilsmeier reagent has formed, slowly add 1,3-dimethyluracil to the flask.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at an elevated temperature (e.g., 75°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization and Precipitation: Neutralize the aqueous solution by slowly adding a sodium hydroxide (NaOH) solution until the pH is alkaline (pH 8-9). This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified this compound.

Logical Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

This guide provides foundational information for researchers interested in utilizing this compound. As a versatile intermediate, its derivatives are subjects of ongoing research, particularly in the development of novel therapeutic agents. Uracil and its derivatives are known to be key intermediates in the synthesis of various pharmaceuticals, including those for metabolic disorders and cancer therapies.[2] Further investigation into the biological activities of compounds derived from this compound is a promising area of study.

References

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyluracil-5-carboxaldehyde from 1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyluracil-5-carboxaldehyde from 1,3-dimethyluracil, a key chemical transformation for the creation of various derivatives with potential applications in drug discovery and development. The core of this synthesis relies on the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic compounds.

Reaction Overview: The Vilsmeier-Haack Formylation

The primary method for the synthesis of this compound from 1,3-dimethyluracil is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated aromatic or heterocyclic ring using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1][2][3][4][5].

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile, attacking the electron-rich C-5 position of the 1,3-dimethyluracil ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde, this compound[3][5].

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1,3-Dimethyluracil | C₆H₈N₂O₂ | 140.14 | Starting Material |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Reagent |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Reagent/Solvent |

| This compound | C₇H₈N₂O₃ | 168.15 | Product |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Molar Ratio (1,3-Dimethyluracil : POCl₃ : DMF) | 1 : 1.5 : 3.4 | [6] |

| Reaction Temperature | 50-60°C | [6] |

| Reaction Time | 2 hours | [6] |

| Yield | 80% | [6] |

| Melting Point of Product | 139-141°C | [6] |

Table 3: Spectroscopic Data for this compound

| Type of Spectrum | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | 9.85 (s, 1H, CHO), 8.05 (s, 1H, H-6), 3.55 (s, 3H, N-CH₃), 3.35 (s, 3H, N-CH₃) |

| ¹³C NMR | CDCl₃ | 186.0 (CHO), 162.1 (C=O), 152.0 (C=O), 150.1 (C-6), 110.2 (C-5), 37.2 (N-CH₃), 29.8 (N-CH₃) |

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound based on the procedure described by Holy and Arnold (1963)[6].

Materials:

-

1,3-Dimethyluracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Sodium acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

Condenser

-

Beaker

-

Buchner funnel and flask

-

Filtration paper

-

pH indicator paper

Procedure:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15.5 g (0.212 mol) of N,N-dimethylformamide (DMF) in an ice bath. While stirring, add 11.5 g (0.075 mol) of phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Reaction with 1,3-Dimethyluracil: To the prepared Vilsmeier reagent, add 7.0 g (0.05 mol) of 1,3-dimethyluracil in one portion.

-

Reaction Heating: Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 2 hours.

-

Hydrolysis: After the reaction is complete, cool the mixture in an ice bath and pour it onto 100 g of crushed ice.

-

Neutralization and Precipitation: Neutralize the resulting solution by adding a concentrated aqueous solution of sodium acetate until the pH is approximately 6-7. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then dry it under vacuum. The crude product can be further purified by recrystallization from water to yield colorless needles of this compound.

Visualizations

Diagram 1: Vilsmeier-Haack Reaction Pathway

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction, which employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), has found significant application in the synthesis of a wide array of heterocyclic aldehydes. Among these, 5-formyluracil derivatives are of particular interest due to their potential as intermediates in the synthesis of various biologically active molecules, including antiviral and anticancer agents. The formyl group at the C5 position of the uracil ring serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures.

This technical guide provides an in-depth overview of the Vilsmeier-Haack reaction for the synthesis of 5-formyluracil derivatives. It covers the reaction mechanism, detailed experimental protocols for key substrates, a comparative analysis of reaction conditions and yields, and a discussion of common side reactions.

Reaction Mechanism and Key Considerations

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent then attacks the electron-rich C5 position of the uracil ring in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 5-formyluracil derivative.

A critical consideration in the Vilsmeier-Haack reaction of uracil and its derivatives is the propensity for concurrent chlorination of the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring. This often leads to the formation of 2,4-dichloro-5-formylpyrimidine as a major product. The extent of this chlorination is dependent on the reaction conditions, particularly the amount of POCl₃ used and the reaction temperature. For substrates with amino groups, such as 6-aminouracil, formylation can occur without chlorination of the pyrimidine core under carefully controlled conditions.

Experimental Protocols

General Procedure for the Vilsmeier-Haack Reaction of Uracil Derivatives

The Vilsmeier reagent is typically prepared by the slow addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide. The uracil derivative is then added to this pre-formed reagent, and the reaction mixture is heated to the desired temperature for a specified period. After completion of the reaction, the mixture is carefully quenched by pouring it onto crushed ice, followed by neutralization with a base to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Detailed Protocol for the Formylation of 6-Aminouracil

A specific example is the formylation of 6-aminouracil to produce 6-aminouracil-5-carbaldehyde. In a typical procedure, freshly distilled phosphorus oxychloride (POCl₃) is added dropwise with vigorous stirring to a suspension of 6-aminouracil in N,N-dimethylformamide (DMF) at a controlled temperature. The reaction mixture is then heated, and upon completion, it is cooled and poured into ice water. The resulting precipitate is collected, washed, and can be purified by recrystallization. Careful control of the reaction conditions is crucial to favor formylation at the C5 position while minimizing side reactions.[1]

Detailed Protocol for the Synthesis of 2,4-Dichloro-5-formylpyrimidine from Uracil

The synthesis of 2,4-dichloro-5-formylpyrimidine from uracil is a common application of the Vilsmeier-Haack reaction to the uracil core, where both formylation and chlorination occur. In a representative procedure, uracil is treated with a mixture of phosphorus oxychloride and N,N-dimethylformamide. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the mixture is worked up by pouring it into water, which leads to the precipitation of 2,4-dihydroxy-5-pyrimidinecarbaldehyde. This intermediate is then treated with phosphorus oxychloride to yield the final 2,4-dichloro-5-pyrimidine formaldehyde.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack reaction on various uracil derivatives based on available literature.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 6-Aminouracil | POCl₃, DMF | DMF | Not Specified | Not Specified | 6-Aminouracil-5-carbaldehyde | Not Specified | [1] |

| Uracil | Thionyl chloride, DMF | DMF | 35-40 | 10 | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | High | Patent CN110903250B |

| 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | POCl₃ | - | Reflux | 2-5 | 2,4-Dichloro-5-pyrimidine formaldehyde | High | Patent CN110903250B |

| 5-Fluorouracil | POCl₃, N,N-dimethylaniline | - | 114 | 2 | 2,4-Dichloro-5-fluoropyrimidine | 92.2 | [2] |

Mandatory Visualizations

Reaction Mechanism of the Vilsmeier-Haack Reaction on Uracil

Caption: General scheme of the Vilsmeier-Haack formylation of uracil.

Experimental Workflow for the Synthesis of 5-Formyluracil Derivatives

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Side Reactions and Considerations

The most significant side reaction in the Vilsmeier-Haack formylation of uracils is the chlorination of the C2 and C4 hydroxyl groups to yield 2,4-dichloropyrimidine derivatives. This is often the desired outcome when aiming for further nucleophilic substitution reactions at these positions. The degree of chlorination can be controlled by the stoichiometry of the Vilsmeier reagent and the reaction temperature.

Another potential side reaction is the formylation at a nitrogen atom, especially in substrates with unprotected N-H groups. However, C5 formylation is generally favored due to the electronic nature of the uracil ring.

For substrates with other reactive functional groups, the Vilsmeier reagent can also act as a dehydrating or cyclizing agent, leading to a variety of products. Therefore, a careful analysis of the substrate's reactivity is essential before performing the Vilsmeier-Haack reaction.

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the synthesis of 5-formyluracil derivatives, which are valuable intermediates in medicinal chemistry and drug development. A key feature of this reaction on the uracil scaffold is the frequent concurrent chlorination at the C2 and C4 positions, a characteristic that can be exploited for further synthetic transformations. By carefully controlling the reaction conditions, it is possible to achieve selective formylation and obtain the desired products in good yields. This guide provides a foundational understanding and practical protocols for researchers and scientists working in this field.

References

Biological Activity of 1,3-Dimethyluracil-5-carboxaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on the biological activities of compounds derived from 1,3-Dimethyluracil-5-carboxaldehyde. While direct studies on the biological evaluation of derivatives from this specific aldehyde are limited in the readily available scientific literature, this guide provides a comprehensive overview of the anticipated biological potential by examining derivatives of the core 1,3-dimethyluracil structure and related pyrimidine-5-carboxaldehydes. The primary derivatives discussed include Schiff bases and thiosemicarbazones, which are known to exhibit significant anticancer and antimicrobial properties. This document aims to serve as a foundational resource, offering insights into synthetic strategies, potential mechanisms of action, and detailed experimental protocols relevant to the study of this class of compounds.

Introduction to 1,3-Dimethyluracil Derivatives in Drug Discovery

Uracil and its derivatives are fundamental components of nucleic acids and have been extensively explored as scaffolds for the development of therapeutic agents.[1] The 1,3-dimethyluracil core offers a stable and synthetically versatile starting point for the generation of diverse chemical libraries. The introduction of a carboxaldehyde group at the 5-position provides a reactive handle for the synthesis of a wide array of derivatives, most notably Schiff bases and thiosemicarbazones. These classes of compounds have a well-documented history of exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[2][3][4] The imine (-C=N-) linkage in Schiff bases and the thiourea moiety in thiosemicarbazones are crucial pharmacophores that can interact with various biological targets.[2]

Synthetic Pathways for this compound Derivatives

The primary route for the derivatization of this compound involves condensation reactions with primary amines to form Schiff bases or with thiosemicarbazide to yield thiosemicarbazones. These reactions are typically straightforward and can be conducted under mild conditions.

Caption: General synthesis of Schiff base and thiosemicarbazone derivatives.

Anticancer Activity

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Proposed mechanism of anticancer action for thiosemicarbazone derivatives.

Quantitative Data for Related Uracil Derivatives

The following table summarizes the cytotoxic activity of some uracil derivatives against various cancer cell lines. It is important to note that these are not direct derivatives of this compound but provide an indication of the potential potency of this class of compounds.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Uracil-azole derivative | MCF-7 | 16.18 | [1] |

| Uracil-azole derivative | HEPG-2 | 7.56 | [1] |

Antimicrobial Activity

Schiff bases derived from various aldehydes have shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The mode of action is often attributed to the azomethine group, which can interfere with cell wall synthesis or disrupt cell membrane integrity. The lipophilicity of the Schiff base, influenced by the substituent 'R' group, can play a significant role in its ability to penetrate microbial cell walls.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for evaluating the antimicrobial activity of synthesized compounds.

Quantitative Data for Related Pyrimidine Derivatives

The following table presents the antimicrobial activity of some pyrimidine derivatives.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Pyrimidine derivative | S. aureus | Moderate | [6] |

| Pyrimidine derivative | B. subtilis | Excellent | [6] |

| Pyrimidine derivative | E. coli | Excellent | [6] |

| Pyrimidine derivative | C. albicans | Excellent | [6] |

Experimental Protocols

General Synthesis of Schiff Bases

A solution of this compound (1 mmol) in ethanol (20 mL) is treated with a solution of the appropriate primary amine (1 mmol) in ethanol (10 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base derivative.

General Synthesis of Thiosemicarbazones

To a solution of this compound (1 mmol) in warm ethanol (25 mL), a solution of thiosemicarbazide (1 mmol) in warm water (10 mL) is added. The mixture is heated under reflux for 3-5 hours. The resulting precipitate is filtered while hot, washed with hot water and ethanol, and then dried to yield the thiosemicarbazone derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method for MIC)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is an under-explored area, the established anticancer and antimicrobial activities of related uracil derivatives, particularly Schiff bases and thiosemicarbazones, strongly suggest that this class of compounds holds significant therapeutic potential. Further research involving the synthesis and comprehensive biological screening of a library of derivatives from this compound is warranted. Such studies should focus on elucidating structure-activity relationships, determining their mechanisms of action, and evaluating their in vivo efficacy and toxicity profiles. The protocols and data presented in this guide provide a solid foundation for initiating such research endeavors.

References

- 1. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Versatile Scaffolding of 1,3-Dimethyluracil-5-carboxaldehyde in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluracil-5-carboxaldehyde, a derivative of the naturally occurring pyrimidine uracil, has emerged as a pivotal building block in synthetic organic chemistry. Its unique electronic properties and strategically positioned reactive aldehyde group make it an exceptionally versatile precursor for the construction of a diverse array of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel compounds with potential therapeutic applications. The strategic importance of this compound lies in its ability to readily participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the efficient assembly of fused pyrimidine scaffolds, which are prevalent in numerous biologically active molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,3-dimethyluracil. This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The electron-rich nature of the 1,3-dimethyluracil ring directs the electrophilic formylation to the C-5 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethyluracil

Materials:

-

1,3-Dimethyluracil

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

To this mixture, add a solution of 1,3-dimethyluracil in DMF portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram illustrates the workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Solid |

| CAS Number | 4869-46-9 |

| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 1H, CHO), ~8.2 (s, 1H, H-6), ~3.4 (s, 3H, N-CH₃), ~3.3 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~185 (CHO), ~162 (C=O), ~151 (C=O), ~145 (C-6), ~110 (C-5), ~37 (N-CH₃), ~29 (N-CH₃) |

| IR (KBr, cm⁻¹) | ~1710 (C=O, aldehyde), ~1660 (C=O, uracil), ~1620 (C=C) |

Applications in Organic Synthesis: A Building Block for Fused Heterocycles

The synthetic utility of this compound is most prominently demonstrated in its application as a precursor for the construction of fused pyrimidine systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Multicomponent Reactions for the Synthesis of Pyrido[2,3-d]pyrimidines

One of the most powerful applications of this compound is in one-pot, three-component reactions for the synthesis of pyrido[2,3-d]pyrimidine derivatives. These reactions typically involve the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and an amine or a compound containing an amino group (e.g., 6-aminouracil derivatives).

The general reaction scheme for a three-component synthesis of pyrido[2,3-d]pyrimidines is depicted below.

Materials:

-

This compound

-

Malononitrile

-

6-Amino-1,3-dimethyluracil

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Catalyst (e.g., piperidine, Zr(HSO₄)₄, or catalyst-free under microwave irradiation)

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) in a suitable solvent such as ethanol or DMF.

-

Add a catalytic amount of piperidine or another suitable catalyst.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization.

Knoevenagel Condensation

The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds to yield α,β-unsaturated derivatives. These intermediates are valuable for further synthetic transformations, including Michael additions and cycloadditions.

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Catalyst (e.g., piperidine or ammonium acetate)

Procedure:

-

Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol.

-

Add a catalytic amount of piperidine or ammonium acetate.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The product, 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)malononitrile, usually precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

Quantitative Data on Representative Reactions

The following tables summarize quantitative data for the synthesis of various derivatives using this compound as a key building block.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Multicomponent Reactions

| Aldehyde | Active Methylene Compound | Amine Source | Catalyst | Solvent | Yield (%) | m.p. (°C) |

| This compound | Malononitrile | 6-Amino-1,3-dimethyluracil | Piperidine | Ethanol | 85-95 | >300 |

| This compound | Ethyl Cyanoacetate | 6-Aminouracil | (NH₄)₂HPO₄ | Water | 88 | 280-282 |

| This compound | Barbituric Acid | 6-Amino-1,3-dimethyluracil | Zr(HSO₄)₄ | Solvent-free | 92 | >300 |

Table 2: Knoevenagel Condensation Products

| Active Methylene Compound | Catalyst | Solvent | Yield (%) | m.p. (°C) |

| Malononitrile | Piperidine | Ethanol | 90-98 | 210-212 |

| Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | 85-92 | 185-187 |

| Meldrum's Acid | Glycine | Water | 88 | 220-222 |

Application in the Development of Bioactive Molecules

The fused pyrimidine derivatives synthesized from this compound have been investigated for a range of biological activities. The pyrido[2,3-d]pyrimidine core, in particular, is a well-known pharmacophore found in numerous compounds with antimicrobial, anticancer, and anti-inflammatory properties.[1]

Workflow for Antimicrobial Screening

A common experimental workflow for evaluating the antimicrobial activity of newly synthesized compounds is outlined below. This represents a logical application of the molecules derived from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group facilitate the efficient construction of a wide range of heterocyclic compounds, most notably fused pyrimidines. The utility of this scaffold in multicomponent reactions underscores its importance in modern synthetic strategies aimed at generating molecular diversity for drug discovery and development. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecular architectures with significant biological potential.

References

Spectroscopic and Synthetic Profile of 1,3-Dimethyluracil-5-carboxaldehyde: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 1,3-Dimethyluracil-5-carboxaldehyde, a key intermediate in the synthesis of various heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside the experimental protocols for its synthesis and data acquisition.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.86 | s | CHO |

| 8.39 | s | H-6 | |

| 3.47 | s | N-CH₃ | |

| 3.29 | s | N-CH₃ | |

| ¹³C | 185.3 | CHO | |

| 162.0 | C-4 | ||

| 158.4 | C-2 | ||

| 151.3 | C-6 | ||

| 110.4 | C-5 | ||

| 37.0 | N-CH₃ | ||

| 29.4 | N-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1712 | Strong | C=O (C-4) stretching |

| 1672 | Strong | C=O (Aldehyde) stretching |

| 1648 | Medium | C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ |

| 139 | 55 | [M-CHO]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Procedure:

-

To a solution of 1,3-dimethyluracil in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

-

The reaction mixture is then stirred at an elevated temperature for several hours.

-

Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

An In-depth Technical Guide to the Solubility of 1,3-Dimethyluracil-5-carboxaldehyde in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethyluracil-5-carboxaldehyde. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility analysis, general experimental protocols for solubility determination, and the underlying principles governing the solubility of similar organic molecules.

Introduction to this compound

This compound is a derivative of uracil, a pyrimidine base found in RNA. Its chemical structure, featuring a polar uracil ring, two methyl groups, and a carboxaldehyde group, suggests a degree of polarity that influences its solubility in various solvents. Understanding its solubility is crucial for a range of applications, including drug design, reaction chemistry, and biochemical assays.

Chemical Structure:

Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 4869-46-9 | [1][2] |

| Molecular Formula | C7H8N2O3 | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Boiling Point | 274.1 °C at 760 mmHg | [1] |

| Density | 1.408 g/cm³ | [1] |

| Flash Point | 122.6 °C | [1] |

Qualitative Solubility Assessment

For a related compound, 1,3-Dimethyluracil, solubility has been observed in a mixture of DMSO, PEG300, Tween-80, and saline, indicating its amenability to dissolution in polar organic solvents and aqueous formulations.[4] It is reasonable to infer that this compound would exhibit similar, if not enhanced, solubility in polar solvents due to the additional polar aldehyde group.

Inferred Qualitative Solubility:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Sparingly Soluble to Soluble | The polar functional groups can form hydrogen bonds with water, but the overall nonpolar surface area from the methyl groups and the pyrimidine ring may limit high solubility. |

| Ethanol/Methanol | High | Soluble | These polar protic solvents can engage in hydrogen bonding and have some nonpolar character, making them good candidates for dissolving the compound. |

| DMSO | High | Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.[4] |

| DMF | High | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the molecule. |

| Acetone | Medium | Moderately Soluble | A polar aprotic solvent that should be a reasonable solvent. |

| Chloroform | Low | Sparingly Soluble | A less polar solvent, likely to be less effective at dissolving the polar molecule. |

| Ethyl Acetate | Medium | Moderately Soluble | Possesses both polar and nonpolar characteristics. |

| Hexane | Low | Insoluble | A nonpolar solvent, unlikely to dissolve the polar compound. |

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, standardized experimental protocols are necessary. The following outlines a general methodology for determining solubility in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

A range of common laboratory solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

General Considerations:

-

Purity of the Compound: The purity of this compound should be high to avoid erroneous results.

-

Solvent Purity: Use high-purity solvents.

-

Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

-

Equilibration Time: Ensure sufficient time for the system to reach equilibrium.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While direct quantitative data on the solubility of this compound is currently limited, its molecular structure strongly suggests a favorable solubility profile in polar organic solvents. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for determining precise solubility values. Such data is indispensable for advancing research and development activities involving this compound. It is recommended that experimental determination be carried out to establish definitive solubility data in various solvent systems.

References

Stability and Storage of 1,3-Dimethyluracil-5-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Dimethyluracil-5-carboxaldehyde. Due to the limited availability of specific stability studies for this compound in publicly accessible literature, this guide integrates general principles of organic chemistry, knowledge of similar molecular structures, and industry-standard stability testing protocols to offer sound scientific recommendations.

Compound Overview

This compound is a derivative of uracil, a pyrimidine base found in nucleic acids. The presence of the aldehyde group at the 5-position makes it a reactive molecule with potential applications as a synthetic intermediate in medicinal chemistry and drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |

| Appearance | Not specified (likely a solid) | - |

| Boiling Point | 274.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.408 g/cm³ | --INVALID-LINK-- |

| Flash Point | 122.6 °C | --INVALID-LINK-- |

| CAS Number | 4869-46-9 | --INVALID-LINK-- |

Inferred Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its aldehyde functional group, which is susceptible to oxidation, and to a lesser extent, by the uracil ring.

Oxidative Degradation

Aldehydes are readily oxidized to carboxylic acids in the presence of atmospheric oxygen or other oxidizing agents. This is likely the primary degradation pathway for this compound, leading to the formation of 1,3-Dimethyluracil-5-carboxylic acid. This reaction can be accelerated by light, heat, and the presence of metal ions.

Photodegradation

Many organic molecules with conjugated systems, such as the uracil ring, are susceptible to degradation upon exposure to UV or visible light. The energy from light can promote chemical reactions, including oxidation and polymerization. For a related compound, 5-Formyluracil, light sensitivity is a noted concern, suggesting that this compound should also be protected from light.

Thermal Degradation

While the compound has a relatively high boiling point, prolonged exposure to elevated temperatures can lead to decomposition. Thermal stress can accelerate oxidative degradation and potentially lead to other, more complex degradation pathways. Studies on other heterocyclic compounds have shown decomposition beginning at temperatures above 250°C[1].

Hydrolytic Stability

The uracil ring itself is generally stable to hydrolysis under neutral pH conditions. The aldehyde group is also relatively stable to hydrolysis. However, under strongly acidic or basic conditions, degradation may be accelerated.

A proposed, logical workflow for assessing the stability of a compound like this compound is presented below.

Below is a diagram illustrating a hypothetical primary degradation pathway for this compound.

Recommended Storage and Handling Conditions

Based on the inferred stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | To minimize thermal degradation and slow down potential oxidative processes. Similar uracil derivatives with aldehyde groups are stored at these temperatures[2]. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the aldehyde group.[3] |

| Light | Protect from light (use amber vials) | To prevent photolytic degradation. |

| Container | Tightly sealed, appropriate for low-temperature storage | To prevent exposure to moisture and atmospheric oxygen. |

For handling, it is recommended to work in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid creating dust. The compound is listed with hazard statements indicating it may cause skin, eye, and respiratory irritation[3].

Experimental Protocols for Stability Assessment (Hypothetical)

The following protocols are based on the International Council for Harmonisation (ICH) Q1A and Q1B guidelines for forced degradation studies.[4][5] These are designed to identify potential degradants and establish a stability-indicating analytical method.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. The stability of the compound in the chosen solvent should be confirmed beforehand.

Hydrolytic Stability

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at room temperature for 2 hours.

-

At specified time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

Oxidative Stability

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for analysis.

Photostability

-

Expose a thin layer of the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

-

A control sample, protected from light by aluminum foil, should be stored under the same conditions.

-

After exposure, dissolve the solid sample and analyze both the exposed and control samples.

Thermal Stability (Dry Heat)

-

Place a sample of the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

-

At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

Analytical Method

A stability-indicating HPLC method should be developed and validated. A typical starting point would be a C18 reversed-phase column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection would be performed using a UV detector at the wavelength of maximum absorbance of this compound. Mass spectrometry can be coupled with HPLC (LC-MS) to aid in the identification of degradation products.

Conclusion

References

- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. americanelements.com [americanelements.com]

- 4. scispace.com [scispace.com]

- 5. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on Uracil-5-Carboxaldehydes: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil-5-carboxaldehyde, also known as 5-formyluracil, is a modified pyrimidine base that has garnered significant interest in the fields of molecular biology, oncology, and drug discovery. Initially identified as a product of thymine oxidation in DNA, its role has expanded from a mere marker of oxidative stress to a molecule with potential regulatory functions and therapeutic implications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of uracil-5-carboxaldehydes, with a focus on their involvement in DNA damage and repair, mutagenicity, and potential as a biomarker in cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Discovery and History

The discovery of uracil-5-carboxaldehyde is intrinsically linked to the study of oxidative DNA damage. While thymine was first isolated in 1893, the identification of its oxidized derivatives, including 5-formyluracil, came much later with the advent of more sophisticated analytical techniques.[1]

Early Observations: In the mid-20th century, researchers investigating the effects of ionizing radiation and chemical oxidants on DNA began to identify various modifications to the DNA bases.[2] It was established that the methyl group of thymine is susceptible to oxidation, leading to the formation of 5-hydroxymethyluracil, which can be further oxidized to 5-formyluracil.[3][4]

Biological Significance Unveiled: Initially considered solely as a DNA lesion, subsequent research revealed the mutagenic potential of 5-formyluracil.[3] This discovery spurred investigations into its cellular repair mechanisms and its potential role in carcinogenesis. More recently, the presence of 5-formyluracil in various organisms, from bacteriophages to mammals, and its elevated levels in certain cancer tissues have suggested a potential role as a biomarker and its involvement in epigenetic regulation.[2][6]

Chemical Synthesis of Uracil-5-Carboxaldehyde

The chemical synthesis of uracil-5-carboxaldehyde is crucial for its detailed study and for the development of related compounds. While various methods for the synthesis of uracil and its derivatives exist, a common route to uracil-5-carboxaldehyde involves the oxidation of a precursor such as 5-hydroxymethyluracil.

Experimental Protocol: Oxidation of 5-(1,2-dihydroxyethyl)uracil to 5-formyluracil

This protocol is adapted from a method used for the synthesis of oligonucleotides containing 5-formyluracil.[2]

Materials:

-

Oligonucleotide containing 5-(1,2-dihydroxyethyl)uracil

-

Saturated sodium periodate (NaIO₄) solution

-

Water bath

-

Vortex mixer

Procedure:

-

Dissolve the oligonucleotide containing 5-(1,2-dihydroxyethyl)uracil in a suitable buffer.

-

Add a saturated solution of sodium periodate (NaIO₄) to the oligonucleotide solution.

-

Vortex the reaction mixture vigorously for 1 minute at room temperature.

-

The reaction converts the 5-(1,2-dihydroxyethyl)uracil residue to 5-formyluracil.

-

The resulting oligonucleotide containing 5-formyluracil can be purified using standard techniques such as HPLC.

Note: This protocol describes the conversion within an oligonucleotide. For the synthesis of the free nucleobase, a similar oxidation of 5-hydroxymethyluracil or a related precursor would be employed, followed by appropriate purification steps. Other general methods for uracil synthesis can be adapted, such as those starting from malic acid and urea or through the hydrolysis of cytosine, though these do not directly yield the 5-carboxaldehyde derivative.[7][8] A three-component Hantzsch reaction has also been reported for the synthesis of 5-formyluracil.[9]

Biological Activity and Quantitative Data

The biological activity of uracil-5-carboxaldehyde is primarily associated with its effects on DNA integrity and metabolism. It is recognized as a mutagenic lesion that can interfere with normal cellular processes.

Toxicity and Mutagenicity

Studies have shown that 5-formyluracil and its nucleoside derivatives exhibit toxicity and mutagenicity in mammalian cells.[10][11] The colony-forming ability of Chinese hamster fibroblast (CHF) cells was significantly reduced upon treatment with 5-formyluracil, 5-formyluridine, and 5-formyl-2'-deoxyuridine.[11] Furthermore, 5-formyluracil and its deoxyuridine derivative were found to be mutagenic at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in CHF cells.[11]

The mutagenicity is proposed to arise from the electron-withdrawing nature of the formyl group, which increases the ionization of the N-3 imino proton, leading to enhanced mispairing with guanine during DNA replication.[3]

Quantitative Cytotoxicity Data

While specific IC50 values for uracil-5-carboxaldehyde are not widely reported in the public domain, the following table provides a compilation of IC50 values for the related and widely studied compound, 5-fluorouracil (5-FU), against various cancer cell lines to provide a context for the cytotoxicity of uracil derivatives. It is important to note that these values are for 5-FU and not uracil-5-carboxaldehyde.

| Cell Line | Cancer Type | IC50 (µM) of 5-Fluorouracil | Reference |

| DLD1 (shSCR) | Colon Cancer | >10 | [10] |

| HEC1A (shSCR) | Endometrial Cancer | ~10 | [10] |

| SQUU-A | Oral Squamous Cell Carcinoma | Varies with incubation time (e.g., ~100 µM at 48h) | [12] |

| SQUU-B | Oral Squamous Cell Carcinoma | Varies with incubation time (e.g., ~200 µM at 48h) | [12] |

| SAS | Oral Squamous Cell Carcinoma | Varies with incubation time (e.g., ~50 µM at 48h) | [12] |

| NA | Oral Squamous Cell Carcinoma | Varies with incubation time (e.g., ~150 µM at 48h) | [12] |

| Gastric Cancer Cell Lines (Parental) | Gastric Cancer | 2.1 - 4.2 | [13] |

| 5-FU Resistant Gastric Cancer Cell Lines | Gastric Cancer | 15.8 - 24.4 | [13] |

Note: IC50 values can vary significantly depending on the assay conditions, cell line, and exposure time.

Signaling Pathways and Cellular Mechanisms

The primary signaling pathway associated with uracil-5-carboxaldehyde is the DNA damage response (DDR) and subsequent base excision repair (BER) pathway.

DNA Damage and Repair Workflow

References

- 1. Thymine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. 5-Formyluracil - Wikipedia [en.wikipedia.org]

- 4. One-electron oxidation of DNA: reaction at thymine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The enzymatic conversion of 5-formyluracil to uracil 5-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formulation, characterization, cytotoxicity and Salmonella/microsome mutagenicity (Ames) studies of a novel 5-fluorouracil derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 5-formyluracil DNA glycosylase activity of human hNTH1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug: 5-Fluorouracil - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

Fused Pyrimidines from Uracil: A Technical Guide to Therapeutic Applications

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like the nucleobases uracil, thymine, and cytosine. Uracil and its derivatives, particularly 5-fluorouracil, have long been utilized in therapeutic contexts, primarily as anticancer agents. The fusion of the uracil core with other heterocyclic rings generates a class of compounds known as fused pyrimidines. This structural modification significantly alters physicochemical properties such as lipophilicity, polarity, and solubility, leading to a diverse and potent range of biological activities. These fused systems are extensively pursued in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents, with emerging applications in neurodegenerative diseases. This guide provides a technical overview of the synthesis, therapeutic applications, and mechanisms of action of uracil-derived fused pyrimidines, tailored for researchers and drug development professionals.

Synthesis Strategies for Uracil-Fused Pyrimidines

The synthesis of fused pyrimidines typically begins with functionalized uracil precursors, most commonly 6-aminouracil or 5,6-diaminouracil. These starting materials serve as versatile building blocks for the construction of more complex, fused heterocyclic systems through reactions like cyclocondensation.

A prevalent synthetic route involves the reaction of a di-functional uracil derivative with a suitable cyclizing agent. For example, 5,6-diaminouracils can react with α-dicarbonyl compounds like ninhydrin or isatin to form polycyclic fused systems such as indenopteridines and indolopteridines, respectively. These reactions often proceed through the formation of an intermediate Schiff's base, followed by an intramolecular cyclodehydration to yield the final fused product.

Caption: Generalized workflow for the synthesis of fused pyrimidines from uracil precursors.

Therapeutic Applications and Mechanisms of Action

Fused pyrimidines derived from uracil exhibit a wide spectrum of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied. Their therapeutic effects are often achieved by targeting key enzymes and signaling pathways involved in cell growth, proliferation, and survival.

Anticancer Activity

The structural similarity of fused pyrimidines to endogenous purines and pyrimidines allows them to interact with various biological targets crucial for cancer cell proliferation and survival.

a) Kinase Inhibition: Many fused pyrimidine derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/AKT and Ras/Raf/MEK/ERK, promoting cell proliferation and inhibiting apoptosis. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have been shown to be effective EGFR inhibitors, blocking the hyperactive signaling that drives tumor growth.

Caption: Inhibition of the EGFR signaling pathway by fused pyrimidine compounds.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Their aberrant activity is a hallmark of many cancers. Fused pyrimidines have been developed as potent CDK inhibitors, particularly targeting CDK2/cyclin complexes, thereby inducing cell cycle arrest and apoptosis in cancer cells.

-

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K pathway is a critical regulator of cell growth, survival, and metabolism. Fused pyrimidine scaffolds have been identified in several FDA-approved drugs and are being explored as potential PI3K inhibitors to counteract cancer cell growth and resistance to therapy.

b) Inhibition of Tubulin Polymerization: Certain complex fused pyrimidines act as microtubule-targeting agents. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.